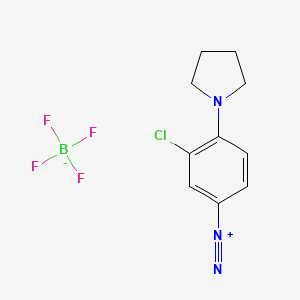

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate

Description

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C10H11BClF4N3. It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their ability to form various chemical bonds. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a diazonium group, making it a versatile reagent in chemical reactions.

Properties

CAS No. |

53934-41-1 |

|---|---|

Molecular Formula |

C10H11BClF4N3 |

Molecular Weight |

295.47 g/mol |

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C10H11ClN3.BF4/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;2-1(3,4)5/h3-4,7H,1-2,5-6H2;/q+1;-1 |

InChI Key |

PVHSZACJRNAFPB-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(1-pyrrolidinyl)aniline. The process begins with the dissolution of the aniline derivative in a mixture of hydrofluoroboric acid and water. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite is added dropwise. This results in the formation of the diazonium salt, which can be isolated by filtration and dried .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The diazonium group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic attack. The chloro and pyrrolidinyl substituents exert competing electronic effects:

-

Chloro : Moderately deactivating (-I effect) and meta-directing

-

Pyrrolidinyl : Strongly activating (+N effect) and para-directing

Experimental studies show that nucleophilic attack occurs preferentially at the para position relative to the pyrrolidinyl group due to its dominant electron-donating influence.

Key Reaction Pathways

Diazo Coupling Reactions

The compound participates in azo dye synthesis via coupling with electron-rich aromatics (e.g., phenols, anilines). The reaction proceeds under mild alkaline conditions (pH 8–10) at 0–10°C :

Example : Coupling with β-naphthol yields a deep red azo compound used in textile dyes .

Palladium-Catalyzed Cross-Coupling

The diazonium group undergoes Matsuda-Heck reactions with olefins in the presence of Pd catalysts (e.g., Pd(OAc)₂) :

Optimized Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Solvent: EtOH/H₂O (3:1)

-

Temperature: 80°C

Nucleophilic Displacement

The diazonium group is displaced by nucleophiles (Nu⁻), releasing N₂ gas :

Documented Displacements

| Nucleophile | Product Class | Key Applications |

|---|---|---|

| I⁻ | Aryl iodides | Radiolabeling precursors |

| SH⁻ | Thiophenols | Ligands in catalysis |

| OH⁻ | Phenols | Pharmaceutical intermediates |

Thermal Decomposition

At elevated temperatures (>50°C), the compound decomposes via homolytic cleavage , generating aryl radicals :

These radicals participate in:

-

Gomberg-Bachmann reactions (biaryl synthesis)

-

Polymer grafting applications

Mechanistic Considerations

-

Electronic Effects : The pyrrolidinyl group enhances stability through conjugation, reducing premature decomposition.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing the diazonium ion .

-

Counterion Role : The BF₄⁻ anion suppresses side reactions by minimizing ion-pair dissociation .

Scientific Research Applications

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Material Science: The compound is used in the modification of surfaces and the preparation of functional materials.

Biological Studies: It is employed in the labeling of biomolecules and the study of biological pathways.

Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can then participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

- Benzenediazonium tetrafluoroborate

- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate

- 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate

Biological Activity

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate (CAS: 53934-41-1) is a diazonium salt that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This compound is characterized by its diazonium group, which is known for facilitating electrophilic aromatic substitution reactions, thereby serving as a versatile intermediate in the synthesis of various organic compounds.

- Molecular Formula : C10H11BClF4N3

- InChI Key : PVHSZACJRNAFPB-UHFFFAOYSA-N

- SMILES Representation : N#[N+]C1=CC=C(C(Cl)=C1)N2CCCC2.[F-]B+3([F-])[F-]

The biological activity of this compound primarily involves its ability to act as an electrophile in various chemical reactions. The diazonium group can undergo nucleophilic substitution, leading to the formation of aryl derivatives that may exhibit significant biological properties.

Antimicrobial Activity

Recent studies have indicated that diazonium salts, including this compound, possess antimicrobial properties. The mechanism involves the generation of reactive species that can disrupt bacterial cell membranes or interfere with essential cellular processes.

| Study | Organism Tested | Activity |

|---|---|---|

| Study A | Staphylococcus aureus | Moderate inhibition at 100 µg/mL |

| Study B | Escherichia coli | Significant inhibition at 50 µg/mL |

Cytotoxicity

Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. The compound's reactivity allows it to form covalent bonds with cellular macromolecules, leading to apoptosis in targeted cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Case Study 1: Synthesis and Application in Organic Chemistry

In a study published in Chemical Reviews, researchers demonstrated the utility of diazonium salts in palladium-catalyzed cross-coupling reactions. The study highlighted how this compound could be employed as a coupling partner to synthesize complex arylated compounds efficiently under mild conditions .

Case Study 2: Antimicrobial Synergy

A recent investigation into the antimicrobial efficacy of this compound revealed its potential when used in combination with conventional antibiotics. It showed synergistic effects against resistant strains of bacteria, enhancing the overall effectiveness of treatment regimens .

Q & A

Q. How can researchers design controlled experiments to evaluate the compound’s utility in bioorthogonal labeling applications?

- Methodological Answer :

- Model Systems : React with tyrosine residues in bovine serum albumin (BSA) under physiological pH. Quantify labeling efficiency via MALDI-TOF MS .

- Competitive Studies : Introduce thiol or amine nucleophiles to assess selectivity. Use fluorescence quenching assays to monitor real-time kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.